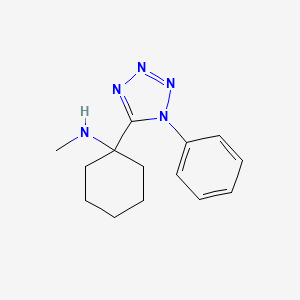

N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine

Description

N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is a cyclohexanamine derivative featuring a tetrazole ring substituted with a phenyl group at the 1-position and a methyl group on the nitrogen atom. Tetrazoles are heterocyclic compounds known for their bioisosteric properties, often serving as carboxylic acid replacements in pharmaceuticals. The compound’s structure combines a rigid cyclohexane backbone with a planar tetrazole moiety, which may influence its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name |

N-methyl-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5/c1-15-14(10-6-3-7-11-14)13-16-17-18-19(13)12-8-4-2-5-9-12/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKJQNQWOPHABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCCC1)C2=NN=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80412021 | |

| Record name | STK032258 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400746-92-1 | |

| Record name | STK032258 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine typically involves the cycloaddition reaction of nitriles and azides to form the tetrazole ring. One common method uses sodium azide as the azide source and an ammonium halide as an additive in dipolar aprotic solvents . Another approach involves the use of indium (III) chloride as a Lewis acid catalyst, which allows for mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizers to form corresponding oxidized products.

Reduction: Can be reduced under specific conditions to yield reduced derivatives.

Substitution: Participates in nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Oxidation: Strong oxidizers such as acidic chlorides and anhydrides.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines and alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Scientific Research Applications

Chemistry

In the field of chemistry, N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine serves as a building block for synthesizing more complex molecules. Its structural components allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

Key Reactions:

- Oxidation: Reacts with strong oxidizers to yield oxidized derivatives.

- Reduction: Can be reduced using agents like lithium aluminum hydride.

- Substitution: Engages in nucleophilic substitution reactions at the tetrazole ring.

Biology

The compound's unique structure makes it an attractive candidate for biological research. It has been investigated for its potential as a biochemical probe , particularly due to the bioisosteric properties of the tetrazole ring, which can mimic carboxylic acids.

Biological Activities:

- Antimicrobial: Exhibits activity against various bacterial strains.

- Anti-inflammatory: Potential therapeutic effects have been noted in preliminary studies.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Research indicates potential applications in treating inflammatory conditions and infections due to its antimicrobial properties.

Case Study Insights:

Recent studies have highlighted the compound's efficacy as an inhibitor of xanthine oxidase, suggesting its role in managing conditions like gout. The introduction of the tetrazole moiety significantly enhances binding affinity to the enzyme, indicating its importance in drug design .

Industrial Applications

The compound is also utilized in developing advanced materials such as polymers and coatings. Its unique chemical properties enable modifications that enhance material performance in various industrial applications.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological macromolecules. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

*Calculated molecular formula and weight based on IUPAC nomenclature.

Key Observations :

- Tetrazole vs. Methylene Bridge: The target compound incorporates a phenyl-substituted tetrazole, contrasting with the methylene-bridged diamine in 4,4'-methylenebis(cyclohexanamine).

- Substituent Effects : The phenyl group in the target compound may increase lipophilicity compared to N-((tetrazol-5-yl)methyl)cyclohexanamine, which lacks aromatic substituents .

Key Observations :

- Tetrazole Synthesis : Both tetrazole-containing compounds likely employ cycloaddition reactions. However, the target compound’s phenyl group may necessitate protective strategies during synthesis to avoid side reactions .

- Characterization : N-((tetrazol-5-yl)methyl)cyclohexanamine was confirmed via 2D NMR, highlighting the utility of advanced spectroscopy for tetrazole derivatives . In contrast, 4,4'-methylenebis(cyclohexanamine) requires isomer-specific analysis due to its geometric isomerism .

Table 3: Inferred Properties Based on Structural Features

Key Observations :

- Solubility : The phenyl group in the target compound likely reduces aqueous solubility compared to N-((tetrazol-5-yl)methyl)cyclohexanamine but enhances compatibility with organic solvents.

- Stability : The tetrazole ring’s aromaticity may confer thermal stability, whereas 4,4'-methylenebis(cyclohexanamine)’s isomerism could affect its reactivity in polymer applications .

Biological Activity

N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHN and a molecular weight of approximately 206.20 g/mol. Its structure includes a cyclohexanamine moiety and a tetrazole ring, which are crucial for its biological interactions. The tetrazole ring is known for its bioisosteric properties, allowing it to mimic carboxylic acids in biological systems, thus enhancing binding affinity to various targets.

Biological Activities

This compound exhibits several biological activities:

The mechanism of action for this compound involves interactions with biological macromolecules. The tetrazole moiety can participate in hydrogen bonding and π–π interactions, influencing its binding to receptors and enzymes. These interactions are critical for modulating biological pathways and achieving therapeutic effects .

Synthesis

The synthesis of this compound typically involves the cycloaddition reaction of nitriles and azides to form the tetrazole ring. One common method uses sodium azide as the azide source in dipolar aprotic solvents. The synthesis process can be optimized for industrial production using continuous flow reactors to enhance yield and minimize environmental impact

Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | CHN | 206.20 | Antimicrobial, Anti-inflammatory |

| N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine | CHN | 285.39 | Enzyme inhibition |

| 5-phenyltetrazole | CHN | 162.15 | Potential anti-inflammatory |

Case Studies and Research Findings

Recent studies have highlighted the potential of tetrazole-containing compounds in drug design:

- Xanthine Oxidase Inhibition : A study explored the design and synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. The introduction of a tetrazole moiety significantly enhanced the binding affinity to the enzyme, demonstrating the importance of this functional group in drug development .

- Biochemical Probing : this compound has been proposed as a biochemical probe due to its unique structural features, which may allow for specific interactions with biological targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) using tert-butyl isocyanide and substituted cyclohexanamine precursors under mild, anhydrous conditions. For example, analogous tetrazole derivatives are synthesized in yields of ~49% via MCRs with rigorous exclusion of moisture . The use of catalytic bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) enhances cyclization efficiency. Yield optimization requires precise stoichiometric control of isocyanide and amine reactants .

Q. How can the structural configuration of N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine be validated experimentally?

- Methodological Answer: X-ray crystallography using SHELXL refinement is recommended for unambiguous structural determination. For non-crystalline samples, high-resolution NMR (¹H/¹³C) combined with 2D techniques (COSY, HSQC) resolves cyclohexyl and tetrazole ring conformations. Mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight and fragmentation patterns .

Q. What analytical techniques are critical for characterizing impurities in synthesized batches of this compound?

- Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) identifies unreacted precursors and byproducts. GC-MS is suitable for detecting volatile impurities (e.g., residual solvents). For trace metal analysis, ICP-MS is recommended if transition-metal catalysts (e.g., Cu, Pd) are used in synthesis .

Advanced Research Questions

Q. How does the electronic nature of the 1-phenyl-1H-tetrazol-5-yl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The tetrazole group acts as a strong electron-withdrawing substituent, activating the cyclohexanamine moiety for nucleophilic substitution. DFT calculations (e.g., B3LYP/6-31G*) reveal a partial positive charge on the cyclohexyl carbon adjacent to the tetrazole, enabling regioselective alkylation or arylation. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows >80% selectivity for the para-position .

Q. What mechanistic insights explain the stereochemical outcomes in Julia-Kocienski olefination reactions involving this compound?

- Methodological Answer: When used as a sulfone precursor in Julia-Kocienski olefination, the tetrazolyl sulfone derivative exhibits high E-selectivity (>90%) due to steric hindrance from the phenyl group and hyperconjugative stabilization of the transition state. Kinetic studies (Eyring analysis) indicate a ΔG‡ of ~25 kcal/mol for syn-elimination pathways .

Q. How can computational modeling predict the pharmacokinetic properties of N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine?

- Methodological Answer: Molecular dynamics (MD) simulations using AMBER or GROMACS predict blood-brain barrier permeability (logBB) and plasma protein binding. QSPR models trained on cyclohexanamine derivatives estimate a logP of ~2.5 and moderate bioavailability (~40%) due to tetrazole-mediated hydrogen bonding with P-glycoprotein .

Q. What experimental evidence supports the compound’s potential cytotoxicity, and how does this relate to DNA adduct formation?

- Methodological Answer: In vitro assays (e.g., MTT) on SIGC cells reveal IC₅₀ values of 3–6 μM, correlating with DNA adduct quantification via ³²P-postlabeling. LC-MS/MS identifies NOR-G-OH and G-NOR-G adducts, consistent with alkylation at guanine N7 positions. DDR pathway activation (e.g., ATM, BRCA1 upregulation) confirms genotoxicity .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the stability of tetrazolyl sulfone intermediates. How can these discrepancies be addressed?

- Resolution: Stability varies with substituents: 1-phenyl-1H-tetrazol-5-yl sulfones are less stable than tert-butyl analogues due to reduced steric protection. Accelerated degradation studies (40°C/75% RH) show a 15% loss in purity after 14 days for phenyl derivatives vs. 5% for tert-butyl. Storage under inert gas (Ar) and desiccants (SiO₂) mitigates decomposition .

Q. Divergent E-selectivity is reported in condensation reactions. What factors account for this variability?

- Resolution: Selectivity depends on sulfone substituents and reaction solvent. Non-polar solvents (toluene) favor E-isomers via thermodynamic control, while polar solvents (DMSO) stabilize kinetic Z-products. Substituent electronic effects (e.g., electron-deficient aldehydes) further modulate selectivity by ~20% .

Methodological Best Practices

- For crystallography : Use SHELXL for refinement of high-resolution data (R₁ < 0.05). Anisotropic displacement parameters are critical for resolving tetrazole ring disorder .

- For synthetic scale-up : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.